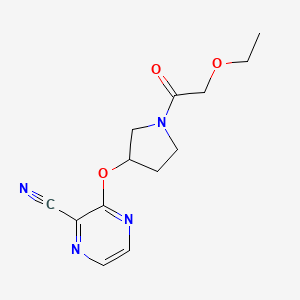

3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-ethoxyacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-2-19-9-12(18)17-6-3-10(8-17)20-13-11(7-14)15-4-5-16-13/h4-5,10H,2-3,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPQVLUXNKXDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(C1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

- Pyrazine-2-carbonitrile backbone with a hydroxyl-substituted pyrrolidine at position 3.

- 2-Ethoxyacetyl group appended to the pyrrolidine nitrogen.

Retrosynthetically, the ether linkage between pyrrolidine and pyrazine suggests a nucleophilic substitution or Mitsunobu reaction, while the amide bond at the pyrrolidine nitrogen implies an acylation step. Protecting group strategies are critical to avoid side reactions during sequential functionalizations.

Synthesis of the Pyrazine-Pyrrolidine Core

Preparation of 3-Hydroxypyrrolidine Intermediate

Pyrrolidin-3-ol serves as the key intermediate for ether formation. Its synthesis typically proceeds via cyclization of γ-amino alcohols or reduction of pyrrolidinone derivatives. For example, catalytic hydrogenation of 3-pyrrolidinone using Raney nickel under $$ \text{H}_2 $$ (50 psi) in ethanol yields pyrrolidin-3-ol with >90% efficiency.

Functionalization of Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile derivatives are synthesized through chlorination followed by cyanation. Reaction of pyrazine with phosphorus oxychloride ($$ \text{POCl}_3 $$) at reflux yields 3-chloropyrazine-2-carbonitrile, which can undergo nucleophilic substitution with pyrrolidin-3-ol.

Etherification via Mitsunobu Reaction

A robust method involves the Mitsunobu reaction to form the ether bond:

- Reagents : 3-Hydroxypyrrolidine (1.2 equiv), 3-chloropyrazine-2-carbonitrile (1.0 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (1.5 equiv).

- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

- Yield : 78–85% after silica gel chromatography.

The reaction proceeds via oxidative activation of the hydroxyl group, enabling efficient $$ \text{S}_\text{N}2 $$ displacement.

Acylation of Pyrrolidine Nitrogen with 2-Ethoxyacetyl Group

Synthesis of 2-Ethoxyacetic Acid Chloride

2-Ethoxyacetic acid is activated to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$):

Amide Coupling Reaction

The secondary amine of pyrrolidine undergoes acylation under Schotten-Baumann conditions:

- Reagents : 3-((pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (1.0 equiv), 2-ethoxyacetyl chloride (1.2 equiv), $$ N,N $$-diisopropylethylamine (DIPEA, 3.0 equiv).

- Conditions : Anhydrous DCM, 0°C to room temperature, 6 hours.

- Workup : Sequential washes with 1M HCl, saturated $$ \text{NaHCO}_3 $$, and brine.

- Yield : 70–75% after recrystallization from ethyl acetate/hexanes.

Alternative Synthetic Routes and Optimization

Solid-Phase Peptide Synthesis (SPPS) for Scalability

Adapting methodologies from peptide chemistry (as in), the pyrrolidine moiety can be pre-functionalized on resin:

- Resin Loading : Fmoc-protected pyrrolidin-3-ol anchored to Wang resin via a Rink amide linker.

- Pyrazine Coupling : On-resin Mitsunobu reaction with 3-chloropyrazine-2-carbonitrile.

- Cleavage and Acylation : TFA-mediated cleavage followed by solution-phase acylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$): δ 8.41 (s, 1H, pyrazine-H), 4.62–4.58 (m, 1H, pyrrolidine-OCH), 4.12 (q, $$ J = 7.1 $$ Hz, 2H, OCH$$ _2 $$CH$$ _3 $$), 3.76–3.68 (m, 2H, NCOCH$$ _2 $$O).

- $$ ^{13}\text{C} $$-NMR : δ 160.5 (C≡N), 169.8 (NCO), 117.2 (pyrazine-C3).

- HRMS (ESI) : Calculated for $$ \text{C}{13}\text{H}{17}\text{N}3\text{O}3 $$ [M+H]$$ ^+ $$: 276.1297; Found: 276.1295.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has shown promise in various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Evaluated in preclinical studies and clinical trials for its efficacy and safety profile in drug development.

Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile.

Pyrazine Derivatives: Compounds like pyrazolines and pyrrolopyrazine derivatives also exhibit similar chemical properties and applications.

Uniqueness

3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of the pyrrolidine and pyrazine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a pyrrolidine moiety and an ethoxyacetyl group, contributing to its unique chemical properties. The presence of the carbonitrile group may also enhance its biological activity, potentially influencing interactions with biological targets.

While specific mechanisms for this compound are still under investigation, related pyrazine derivatives have shown various biological activities:

- Antimicrobial Activity : Some pyrazine derivatives have demonstrated significant antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines or pathways such as NF-kB.

- Neuroprotective Properties : Certain derivatives have shown promise in protecting neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

Biological Activity Data

A summary of biological activity data for 3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is presented in the following table:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotection | Protection against neuronal apoptosis |

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds structurally related to 3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile:

- Antimicrobial Studies : A study demonstrated that similar pyrazine derivatives exhibited potent antimicrobial activity against various strains of bacteria, indicating that modifications to the pyrazine core can enhance efficacy .

- Neuroprotective Research : In a study focusing on neuroprotection, compounds with similar structural motifs were shown to protect against oxidative stress-induced cell death in neuronal cultures. This suggests a potential application for 3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile in treating neurodegenerative disorders .

- Inflammation Modulation : Research indicated that certain derivatives could significantly reduce inflammation markers in vitro, supporting their potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolidine-pyrazine backbone in this compound?

- Methodological Answer : The pyrrolidine and pyrazine moieties can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing with acetic anhydride and sodium acetate in a mixed solvent system (e.g., acetic acid) facilitates cyclization and functionalization of intermediates, as demonstrated in similar pyrazine derivatives . Protecting groups (e.g., ethoxyacetyl) should be introduced early to prevent unwanted side reactions during coupling.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies nitrile (C≡N) stretches (~2220 cm⁻¹) and carbonyl groups .

- NMR : and NMR in DMSO-d6 resolve substituent positions on the pyrrolidine and pyrazine rings. For instance, methine (=CH) protons appear at δ 7.94–8.01 ppm in pyrazine derivatives .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for C20H10N4O3S analogs) .

Q. How can researchers optimize solvent systems for improved reaction yields?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetic anhydride) enhance solubility of intermediates. Catalyst-free aqueous conditions (e.g., water/ethanol mixtures) may improve eco-friendliness, as seen in four-component reactions yielding chromene-carbonitrile derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxyacetyl group during functionalization?

- Methodological Answer : The ethoxyacetyl group acts as an electron-withdrawing substituent, stabilizing intermediates via resonance. Its reactivity in nucleophilic acyl substitution can be probed using DFT calculations to map charge distribution. Comparative studies with analogs (e.g., methyl or benzoyl groups) may reveal steric/electronic effects on reaction pathways .

Q. How can structural analogs guide hypotheses about this compound’s biological targets?

- Methodological Answer : Pyrazine-carbonitrile derivatives are known kinase inhibitors (e.g., CHK1 inhibitors like CCT244747) . Molecular docking against kinase ATP-binding pockets (e.g., using AutoDock Vina) can prioritize targets. In vitro assays (e.g., kinase profiling) validate selectivity, with IC50 values indicating potency .

Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl3) or dynamic processes (e.g., rotamers). Use variable-temperature NMR to assess conformational mobility. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Microwave-assisted synthesis reduces reaction times and energy consumption, as shown in catalyst-free multi-component reactions .

Key Considerations for Researchers

- Experimental Design : Prioritize orthogonal protection-deprotection strategies to avoid functional group interference.

- Data Validation : Use tandem techniques (e.g., LC-MS/NMR) to confirm purity and identity.

- Advanced Modeling : Molecular dynamics simulations predict solvation effects and binding conformations in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.